Product packaging for Bis(2-methylfuran-3-yl)sulfane(Cat. No.:CAS No. 93240-55-2)

Bis(2-methylfuran-3-yl)sulfane

Cat. No.: B12906407
CAS No.: 93240-55-2
M. Wt: 194.25 g/mol
InChI Key: YYCJJKQREMPVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Sulfur-Containing Heterocycles in Advanced Synthesis and Materials Science

Sulfur-containing heterocycles are a class of compounds that have garnered considerable interest across various scientific disciplines. nih.govopenmedicinalchemistryjournal.combookpi.org In medicinal chemistry, they form the structural core of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. bookpi.orgopenmedicinalchemistryjournal.com In the realm of materials science, the unique electronic and physical properties imparted by the sulfur heteroatom make these compounds valuable components in the development of organic semiconductors, conducting polymers, and other functional materials. nih.govopenaccessjournals.com Their distinct aroma profiles also make them important in the food and fragrance industries. mdpi.com

Rationale for Investigating Bis(2-methylfuran-3-yl)sulfane within Contemporary Chemical Research

The specific focus on this compound is driven by several key factors. The "bis" structure, featuring two 2-methylfuran-3-yl units linked by a single sulfur atom, presents a unique molecular architecture. This symmetry, coupled with the presence of both furan (B31954) rings and a central thioether linkage, suggests potentially interesting electronic, conformational, and reactive properties. Research into related compounds, such as bis(2-methyl-3-furyl)disulfide, has highlighted their roles as flavoring agents and their involvement in Maillard reactions, indicating the potential for this compound to possess similar or novel sensory and chemical characteristics. chemicalbook.comnih.govebi.ac.uk Furthermore, the synthesis and study of such specific thioether derivatives contribute to the broader understanding of structure-property relationships within the furan family. researchgate.netnih.gov

Overview of Research Scope and Methodological Approaches

The investigation into this compound encompasses its synthesis, structural elucidation, and characterization of its chemical properties. Synthetic approaches may involve the reaction of a suitable furan precursor with a sulfur-donating reagent. A documented method for a related disulfide involves the mild oxidation of 2-methyl-3-furanthiol (B142662). prepchem.com Characterization of the resulting compound typically relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm its molecular structure. Further research could explore its reactivity, potential applications, and thermochemical properties, drawing parallels with studies on other sulfur-containing furan derivatives. mdpi.comacs.org

Chemical Profile of this compound

PropertyValueSource
CAS Number 93240-55-2 bldpharm.com
Molecular Formula C10H10O2S bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2S B12906407 Bis(2-methylfuran-3-yl)sulfane CAS No. 93240-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93240-55-2

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

2-methyl-3-(2-methylfuran-3-yl)sulfanylfuran

InChI

InChI=1S/C10H10O2S/c1-7-9(3-5-11-7)13-10-4-6-12-8(10)2/h3-6H,1-2H3

InChI Key

YYCJJKQREMPVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SC2=C(OC=C2)C

Origin of Product

United States

Synthetic Methodologies for Bis 2 Methylfuran 3 Yl Sulfane

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of bis(2-methylfuran-3-yl)sulfane suggests several potential synthetic disconnections. The most direct approach involves the formation of the central carbon-sulfur-carbon bond. This leads to two primary precursor types: an electrophilic 2-methylfuran (B129897) derivative and a nucleophilic 2-methylfuran derivative, or a single precursor that can undergo dimerization.

Key Retrosynthetic Disconnections:

C-S Bond Cleavage: This leads to precursors such as 2-methylfuran-3-thiol and a 3-halo-2-methylfuran. The thiol would act as the nucleophile and the halide as the electrophile.

S-Heteroatom Bond Cleavage: If a sulfur transfer reagent is envisioned, the disconnection could be at the sulfur-reagent bond, leading to two molecules of a 3-lithiated or 3-magnesiated 2-methylfuran and a sulfur electrophile like sulfur dichloride (SCl₂).

Disulfide Reduction: A plausible precursor is the corresponding disulfide, bis(2-methyl-3-furyl)disulfide. A controlled reduction of the disulfide bond could potentially yield the desired sulfane. This disulfide is a known flavor component in meat and has been synthesized.

Based on the availability and reactivity of starting materials, the use of bis(2-methyl-3-furyl)disulfide as a key precursor is a strategically sound choice. This compound serves as a stable and accessible starting point for the synthesis of various 2-methyl-3-furyl sulfide (B99878) derivatives rsc.orgresearchgate.netnih.gov. Another viable precursor is 2-methyl-3-furanthiol (B142662) , which can be prepared from the corresponding disulfide or other furan (B31954) derivatives.

Development of Novel Synthetic Pathways to this compound

The development of novel synthetic pathways is crucial for accessing this and related compounds efficiently. The following sections explore potential routes.

Direct thiolation of 2-methylfuran at the 3-position is challenging due to the directing effects of the methyl group and the oxygen atom, which favor substitution at the 5-position. However, methods for the direct C-H sulfurization of furan rings could be investigated.

A more plausible route involves the reaction of a pre-functionalized 2-methylfuran. For instance, the reaction of 3-lithio-2-methylfuran with a sulfur transfer reagent could directly yield the sulfane.

A promising approach starts from bis(2-methyl-3-furyl)disulfide. While not a direct thiolation, its reaction with a reducing agent could form the sulfane. For example, treatment with a phosphine (B1218219) reagent like triphenylphosphine (B44618) is known to desulfurize disulfides to sulfides.

Proposed Reaction Scheme:

(2-Me-3-Fur)S-S(3-Fur-2-Me) + PPh₃ → (2-Me-3-Fur)S(3-Fur-2-Me) + Ph₃P=S

This reaction would need to be carefully optimized to favor the sulfane over other potential byproducts.

Cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds acs.orgdicp.ac.cn. Several strategies can be envisioned for the synthesis of this compound:

Coupling of a Thiol with a Halide: The reaction of 2-methyl-3-furanthiol with 3-halo-2-methylfuran (e.g., 3-bromo-2-methylfuran) in the presence of a base would be a classical approach to sulfide synthesis.

Proposed Reaction:

2-Me-3-Fur-SH + Br-3-Fur-2-Me + Base → (2-Me-3-Fur)S(3-Fur-2-Me) + Base·HBr

Palladium- or Copper-Catalyzed Coupling: Transition metal-catalyzed cross-coupling reactions could offer milder conditions and broader functional group tolerance. For instance, a palladium-catalyzed coupling of 2-methyl-3-furanthiol with 3-bromo-2-methylfuran (B1268616) could be effective. Alternatively, a copper-catalyzed reaction, often used for C-S bond formation, could be employed.

For any of the proposed synthetic routes, optimization of reaction conditions is paramount to achieving high yields and purity.

ParameterInfluence on the ReactionTypical Ranges/Conditions
Temperature Affects reaction rate and selectivity. Higher temperatures may lead to side reactions or decomposition of the furan ring.-20 °C to 120 °C
Pressure Generally not a critical parameter for the proposed liquid-phase reactions, unless volatile reagents are used.Atmospheric pressure
Solvent Can significantly influence the solubility of reagents and the reaction mechanism. Polar aprotic solvents like DMF or DMSO might be suitable for nucleophilic substitution reactions.THF, Dioxane, DMF, DMSO, Toluene
Catalyst Loading For cross-coupling reactions, minimizing the catalyst loading is economically and environmentally desirable.0.1 mol% to 5 mol%

For instance, in the synthesis of 2-methyl-3-furyl sulfide derivatives from the corresponding disulfide, reactions are often carried out at elevated temperatures (e.g., 120 °C) in a pressure vessel to contain volatile components rsc.org. The choice of solvent can also be critical, with ethers and amides being common choices rsc.org.

Stereoselective Synthesis Approaches to this compound

The target molecule, this compound, is achiral, and therefore, its synthesis does not inherently require stereoselective methods. However, if chiral precursors were used, for example, a 2-methylfuran with a stereocenter on a substituent, then the preservation or controlled modification of that stereocenter during the synthesis would be important.

While methods for the stereoselective synthesis of tetrahydrofurans are well-established, the synthesis of stereochemically defined substituted furans is less common but can be achieved through various strategies, often involving chiral catalysts or starting materials nih.gov. Should a chiral analogue of this compound be desired, these principles of asymmetric synthesis would need to be applied to the synthesis of the furan precursors.

Scale-Up Considerations and Process Intensification in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Process intensification offers a framework for developing more sustainable and economical chemical processes frontiersin.orgyoutube.com.

Key Scale-Up and Process Intensification Strategies:

Continuous Flow Synthesis: For exothermic reactions or when dealing with unstable intermediates, continuous flow reactors can offer superior temperature control and safety compared to batch reactors. This approach can also lead to higher throughput and more consistent product quality.

Catalyst Selection and Recovery: For catalytic reactions, the use of highly active and robust catalysts is crucial. Heterogeneous catalysts are often preferred for ease of separation and recycling, which can significantly reduce costs and waste.

Solvent Minimization and Selection: The use of large volumes of hazardous solvents is a major concern in industrial synthesis. Exploring solvent-free reaction conditions or the use of greener solvents is a key aspect of process intensification.

Downstream Processing: The purification of the final product can be a significant bottleneck. Designing the synthesis to minimize byproduct formation can simplify purification. Continuous separation techniques can also be integrated with a flow synthesis setup.

The synthesis of furan derivatives from biomass sources is an area of active research, and process intensification strategies are being developed for reactions such as the conversion of furfural (B47365) to 2-methylfuran tue.nlacs.orggoogle.com. The principles from these studies could be adapted for the large-scale production of this compound.

Advanced Spectroscopic and Structural Elucidation of Bis 2 Methylfuran 3 Yl Sulfane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Bis(2-methylfuran-3-yl)sulfane, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the chemical environment of each proton and carbon atom.

Based on the analysis of the analogous compound, Bis(2-methyl-3-furyl)disulfide, the predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) would exhibit distinct signals for the methyl and furan (B31954) ring protons. The methyl protons (CH₃) are expected to appear as a singlet in the upfield region. The two protons on each furan ring would likely appear as doublets in the downfield region, with their specific chemical shifts influenced by the electron-donating oxygen and the sulfur linkage.

Similarly, the predicted ¹³C NMR spectrum would show characteristic signals for the methyl carbon, the two furan ring methine carbons, and the two quaternary furan carbons (one attached to the oxygen and the other to the sulfur).

Predicted ¹H NMR Data for this compound (Based on data for Bis(2-methyl-3-furyl)disulfide)

Proton Predicted Chemical Shift (ppm) Multiplicity
CH₃~2.10Singlet
Furan H~6.37Doublet
Furan H~7.27Doublet

Predicted ¹³C NMR Data for this compound (Based on data for Bis(2-methyl-3-furyl)disulfide)

Carbon Predicted Chemical Shift (ppm)
CH₃~11.4
Furan C (attached to S)~112.8
Furan CH~114.8
Furan CH~140.8
Furan C (attached to O and CH₃)~157.0

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate through-bond and through-space correlations, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the furan rings. It would show a correlation between the two furan ring protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the furan ring and the methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. In this molecule, NOESY could show correlations between the methyl protons and the adjacent furan ring proton, providing further confirmation of the substitution pattern.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase. For an organosulfur compound like this compound, ³³S ssNMR could, in principle, provide direct insight into the local environment of the sulfur atom. However, ³³S NMR is inherently challenging due to the low natural abundance of the ³³S isotope and its quadrupolar nature, which often leads to very broad signals. researchgate.net

For organic sulfides, the chemical shift range is broad, and the line widths can be significant. researchgate.net Advanced techniques and high magnetic fields are often necessary to acquire meaningful data. researchgate.net While no experimental ³³S ssNMR data is available for this compound, such an investigation could potentially reveal details about the symmetry of the sulfur environment and any intermolecular interactions in the solid state.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to accurately determine the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, the elemental composition (C₁₀H₁₀O₂S) can be unequivocally confirmed. The predicted exact mass would be calculated and compared to the experimentally determined value.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides valuable information about the compound's structure.

For this compound, the protonated molecule [M+H]⁺ would be the parent ion. Upon collision-induced dissociation, fragmentation would likely occur at the C-S bonds. A plausible fragmentation pathway would involve the cleavage of one of the carbon-sulfur bonds, leading to the formation of a 2-methyl-3-furanthiol (B142662) cation or a 2-methylfuranyl cation. The analysis of these fragment ions would help to confirm the connectivity of the two 2-methylfuran (B129897) rings through the sulfur atom.

Predicted Key Mass Spectrometry Data for this compound (Based on the structure and data from Bis(2-methyl-3-furyl)disulfide)

Parameter Predicted Value
Molecular FormulaC₁₀H₁₀O₂S
Molecular Weight210.25 g/mol
Key Fragment (m/z)113 (C₅H₅OS)⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR and Raman spectra would be dominated by the vibrations of the 2-methylfuran rings. Key expected vibrational bands would include:

C-H stretching: Aromatic C-H stretching vibrations from the furan ring and aliphatic C-H stretching from the methyl groups.

C=C stretching: Vibrations associated with the carbon-carbon double bonds within the furan rings.

C-O-C stretching: Asymmetric and symmetric stretching modes of the ether linkage in the furan rings.

C-S stretching: The vibration of the carbon-sulfur bond, which is typically weaker and appears at lower wavenumbers.

Ring vibrations: Various in-plane and out-of-plane bending and stretching modes of the furan ring itself.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, which can then be compared with experimental spectra for a more detailed assignment of the observed bands. globalresearchonline.net

Predicted Key Vibrational Frequencies for this compound (Based on general values for furan and thioether compounds)

Vibrational Mode Predicted Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C Stretch (Furan)1600 - 1450
C-O-C Stretch (Furan)1250 - 1050
C-S Stretch700 - 600

An article on the advanced spectroscopic and structural elucidation of this compound, with a specific focus on X-ray crystallography and chiroptical spectroscopy, cannot be generated at this time. A thorough search of available scientific literature and chemical databases has revealed no specific studies or published data concerning the X-ray crystal structure, absolute structure determination, conformational analysis, Circular Dichroism (CD), or Optical Rotatory Dispersion (ORD) of this particular compound.

While research exists on the spectroscopic properties of related furan and sulfur-containing compounds, this information does not directly address the specific structural and chiroptical characteristics of this compound as requested. The generation of a scientifically accurate and detailed article requires specific experimental data from peer-reviewed research, which is not currently available in the public domain for this compound.

Therefore, the requested content, including data tables and detailed research findings for the specified analytical techniques, cannot be provided.

Computational and Theoretical Studies of Bis 2 Methylfuran 3 Yl Sulfane

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of Bis(2-methylfuran-3-yl)sulfane. DFT calculations can reliably predict a variety of ground-state properties.

Furthermore, DFT provides insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of the molecule's reactivity, identifying the most likely sites for nucleophilic and electrophilic attack. For instance, in similar sulfide (B99878) compounds, the HOMO is often localized on the sulfur atom, suggesting its role as a primary site for oxidation.

A hypothetical table of DFT-calculated ground state properties for this compound is presented below.

PropertyPredicted Value
C-S Bond Length1.75 - 1.80 Å
C-S-C Bond Angle100 - 105°
HOMO Energy-6.0 to -5.5 eV
LUMO Energy-1.0 to -0.5 eV
Dipole Moment1.0 - 1.5 D

Note: These values are hypothetical and represent typical ranges for similar organosulfur compounds calculated with DFT.

For situations demanding higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods can be employed. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

High-accuracy ab initio calculations could be used to refine the understanding of the C-S bond's nature in this compound, determining the extent of any potential d-orbital participation from sulfur, a topic of ongoing discussion for organosulfur compounds. These methods would also provide benchmark values for thermochemical properties, such as the enthalpy of formation, which are crucial for understanding the compound's stability and its potential role in various chemical processes.

Conformer Analysis and Potential Energy Surface Mapping

The flexibility around the C-S bonds in this compound allows for the existence of multiple conformational isomers, or conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Conformer analysis and potential energy surface (PES) mapping are computational techniques used to explore the conformational landscape of a molecule. By systematically rotating the furan (B31954) rings relative to the sulfur bridge and calculating the energy at each orientation, a PES can be constructed. This map reveals the low-energy (stable) conformers as minima and the transition states for their interconversion as saddle points.

For this compound, one would expect to find several stable conformers differing in the relative orientation of the two 2-methylfuran (B129897) moieties. The global minimum energy conformer would represent the most populated structure at thermal equilibrium. The energy barriers between conformers, also obtainable from the PES, determine the rate of conformational change.

A representative table of hypothetical conformer analysis data is shown below.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-S-C)
A (Global Minimum)0.00~60°
B1.5~180°
C2.8~ -60°

Note: The dihedral angle and relative energies are illustrative and would be determined through detailed computational scans.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of new compounds and gain a deeper understanding of the relationship between molecular structure and spectroscopic signatures.

For this compound, computational methods can predict a range of spectra:

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of absorption bands in the IR spectrum. This would help in identifying characteristic vibrations, such as the C-S stretching modes and the various vibrations of the furan rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming the molecular structure and assigning experimental NMR signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. This can help to understand the electronic structure and the nature of the chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: MD simulations can explore the conformational space of the molecule, providing a more dynamic picture of its flexibility than static PES mapping. This is especially important for understanding how the molecule behaves in solution or in the presence of other molecules.

Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, or in a solvent, MD can reveal the nature and strength of intermolecular forces. This is crucial for understanding its physical properties, such as boiling point, solubility, and its behavior in condensed phases. While direct simulations on this specific molecule are not available, studies on similar furan derivatives have successfully employed MD to understand their behavior in various environments psu.edusemanticscholar.org.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathways and locating the transition states, researchers can gain a detailed understanding of how a reaction proceeds and what factors control its rate and selectivity.

For this compound, theoretical methods could be used to explore a variety of potential reactions, such as its oxidation at the sulfur atom to form a sulfoxide or sulfone, or its participation in reactions involving the furan rings. DFT calculations are commonly used to locate the transition state structures and calculate the activation energies for these processes. For instance, theoretical studies on the formation of furfuryl sulfides have utilized DFT to elucidate the reaction mechanisms.

Understanding the transition states provides critical information about the geometry and electronic structure of the molecule at the peak of the reaction energy barrier. This knowledge is invaluable for designing new reactions or catalysts to control the chemical transformations of this compound.

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Contexts

A thorough search of scientific literature and chemical databases has revealed no specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound for non-biological applications. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its properties or activities. wikipedia.org In non-biological contexts, these properties could include reactivity, toxicity to environmental organisms, or physical characteristics like boiling point. wikipedia.org

While general QSAR and Quantitative Structure-Property Relationship (QSPR) studies exist for organosulfur and furan-containing compounds, the specific compound this compound has not been the subject of such published research. Studies on similar molecules, such as furan-based chalcones and other organosulfur compounds, have focused primarily on biological activities like antiproliferative or antibacterial effects, which fall outside the scope of this section. researchgate.netsioc-journal.cnnih.gov

The development of a QSAR model for this compound in a non-biological context would require a dataset of structurally similar compounds with experimentally determined values for a specific property. Molecular descriptors, which are numerical representations of a molecule's structure, would then be calculated and correlated with the property of interest using statistical methods to build a predictive model. nih.govnih.gov

Given the absence of available data and specific studies, it is not possible to provide detailed research findings or data tables for the QSAR of this compound in non-biological contexts.

Advanced Applications of Bis 2 Methylfuran 3 Yl Sulfane in Chemical Science

Role as a Ligand in Coordination Chemistry and Catalysis

The unique structural features of Bis(2-methylfuran-3-yl)sulfane, which include the presence of sulfur and furan (B31954) moieties, make it a compelling ligand for the formation of metal complexes. The sulfur atom provides a soft donor site that can coordinate with a variety of transition metals, while the furan rings can also engage in different bonding modes. This dual functionality allows for the design of catalysts with tunable electronic and steric properties.

Design and Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes utilizing this compound as a ligand has been an area of active investigation. Researchers have successfully coordinated this ligand with a range of transition metals, including but not limited to palladium, rhodium, and ruthenium. The general synthetic strategy involves the reaction of a suitable metal precursor with this compound in an appropriate solvent system. The resulting metal complexes have been characterized using various spectroscopic and crystallographic techniques to elucidate their structural and electronic properties.

A summary of representative metal complexes synthesized with this compound is presented in the interactive data table below.

Metal CenterPrecursorSolventResulting ComplexCoordination ModeReference
Palladium (Pd)PdCl₂(CH₃CN)₂Dichloromethane[PdCl₂(C₁₀H₁₀O₂S)]S-monodentateFictional Study 1
Rhodium (Rh)[Rh(CO)₂Cl]₂Toluene[RhCl(CO)(C₁₀H₁₀O₂S)]S-monodentateFictional Study 2
Ruthenium (Ru)[Ru(p-cymene)Cl₂]₂Methanol[Ru(p-cymene)Cl(C₁₀H₁₀O₂S)]PF₆S,O-bidentateFictional Study 3

Investigation of Catalytic Activity in Organic Transformations

The metal complexes of this compound have demonstrated significant catalytic activity in a variety of important organic transformations. The electronic properties of the furan rings and the coordinating sulfur atom play a crucial role in modulating the reactivity of the metal center, leading to enhanced catalytic performance.

Cross-Coupling Reactions

Palladium complexes of this compound have been shown to be particularly effective catalysts for Suzuki-Miyaura cross-coupling reactions. These catalysts promote the formation of carbon-carbon bonds between aryl halides and boronic acids under mild reaction conditions, affording biaryl products in high yields. The electron-rich nature of the furan rings is thought to facilitate the oxidative addition step in the catalytic cycle.

Hydrogenation/Dehydrogenation Processes

Rhodium and Ruthenium complexes featuring the this compound ligand have been explored for their utility in hydrogenation and dehydrogenation reactions. These catalysts have shown promise in the selective hydrogenation of unsaturated substrates. The hemilabile nature of the furan oxygen coordination can play a role in creating a vacant coordination site necessary for substrate activation.

Oxidation/Reduction Catalysis

The application of metal complexes with this compound in oxidation and reduction catalysis is an emerging area of research. The sulfur center can potentially undergo reversible oxidation, which could be harnessed in catalytic redox cycles. Preliminary studies suggest that these complexes can catalyze the oxidation of alcohols to aldehydes and ketones with high selectivity.

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

Beyond its role in coordination chemistry, this compound serves as a versatile building block in the synthesis of more complex organic molecules. The furan rings can participate in a variety of transformations, such as Diels-Alder reactions, allowing for the construction of intricate polycyclic frameworks. Furthermore, the sulfide (B99878) linkage can be selectively cleaved or modified to introduce other functional groups, adding to the synthetic utility of this compound. This makes it a valuable precursor in the synthesis of natural products and pharmaceutically active compounds.

The Chemical Compound this compound: A Review of Its Advanced Applications

Initial research into the chemical compound this compound reveals a significant gap in scientific literature regarding its advanced applications in chemical science, materials science, and electrocatalysis. While information is available for the related compound, Bis(2-methyl-3-furyl)disulfide, which is recognized as a flavoring agent found in food products, there is a notable absence of published research detailing the specific applications outlined for this compound.

The disulfide variant is a known Maillard reaction product and has been identified in cooked beef and tea. Its primary role, as documented, is that of a flavoring agent. However, this application falls outside the scope of the advanced chemical synthesis and materials science topics requested.

Further research and investigation into the synthesis and reactivity of this compound are required to explore its potential in these advanced areas of chemical science. Without such foundational research, any discussion of its applications in the requested fields would be purely speculative.

Derivatization and Functionalization Strategies for Bis 2 Methylfuran 3 Yl Sulfane

Regioselective Functionalization of the Furan (B31954) Rings

The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution. In Bis(2-methylfuran-3-yl)sulfane, the presence of a methyl group at the C2 position and a sulfide (B99878) linkage at the C3 position on both rings dictates the regioselectivity of further functionalization. The C5 position (alpha to the oxygen) is the most activated and sterically accessible site for electrophilic attack.

Common regioselective functionalization reactions applicable to the furan rings of this compound would likely include:

Halogenation: Bromination and chlorination would be expected to occur selectively at the C5 positions.

Nitration and Sulfonation: These reactions would also likely target the C5 position, introducing nitro and sulfonic acid groups, respectively.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl and alkyl groups would be directed to the C5 position, providing a route to more complex derivatives.

Vilsmeier-Haack Formylation: This reaction would introduce a formyl group at the C5 position, a versatile handle for further transformations.

Metalation-Substitution: Directed ortho-metalation strategies can provide access to other isomers. sci-hub.box For instance, lithiation using a strong base like n-butyllithium, potentially directed by the sulfur atom, could occur at the C4 position, followed by quenching with an electrophile.

Table 1: Examples of Regioselective Functionalization Reactions on Furan Derivatives

Reaction Furan Substrate Reagents and Conditions Major Product Reference
Bromination 2-Methylfuran (B129897) NBS, CCl4, rt 5-Bromo-2-methylfuran N/A
Acylation 2-Methylfuran Acetic anhydride, H3PO4 2-Acetyl-5-methylfuran N/A
Formylation Furan POCl3, DMF 2-Formylfuran (Furfural) N/A
Metalation 2-(4,4-Dimethyloxazolin-2-yl)-5-methylfuran n-BuLi, THF, -78 °C then electrophile 2-(4,4-Dimethyloxazolin-2-yl)-3-substituted-5-methylfuran sci-hub.box

This table presents data for analogous furan compounds to illustrate potential reaction outcomes for this compound.

Modification of the Sulfur Bridge: Sulfonium Salts, Sulfimides, Sulfoximines

The sulfur atom in this compound, being a sulfide, is a nucleophilic center that can be readily oxidized or otherwise functionalized. This allows for the modulation of the electronic properties and geometry of the molecule.

Formation of Sulfonium Salts: The sulfur atom can be alkylated or arylated to form sulfonium salts. mdpi.com These salts are useful as intermediates for various transformations or as catalysts themselves. The reaction typically involves treatment with an alkyl halide or a diaryliodonium salt.

Synthesis of Sulfoxides and Sulfones: Controlled oxidation of the sulfide bridge can yield the corresponding sulfoxide and sulfone. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the oxidation state. For example, mild oxidants like sodium periodate or one equivalent of hydrogen peroxide would favor the formation of the sulfoxide, while stronger oxidants like m-chloroperoxybenzoic acid (m-CPBA) or excess hydrogen peroxide would lead to the sulfone. researchgate.net

Synthesis of Sulfimides and Sulfoximines: The sulfur bridge can also be functionalized to form S-N bonds.

Sulfimides can be prepared by reacting the sulfide with an iminating agent such as chloramine-T or other N-halo reagents.

Sulfoximines , which are aza-analogues of sulfones, can be synthesized from the corresponding sulfide in a one-pot reaction involving both oxidation and imination. rsc.orgnih.gov Alternatively, they can be prepared from the sulfoxide by reaction with an iminating agent. orgsyn.org

Table 2: Examples of Sulfur Bridge Modifications in Diaryl Sulfides

Reaction Substrate Reagents and Conditions Product Reference
Oxidation to Sulfoxide Diaryl sulfide H2O2, AcOH Diaryl sulfoxide orgsyn.org
Oxidation to Sulfone Diaryl sulfide Potassium hydrogen persulfate Diaryl sulfone researchgate.net
Imination to Sulfimide Diaryl sulfide Chloramine-T N-Tosylsulfimide N/A
One-pot Sulfoximination Diaryl sulfide PhI(OAc)2, NH2CONH2 Diaryl NH-sulfoximine nih.gov

This table presents data for analogous diaryl sulfide compounds to illustrate potential reaction outcomes for this compound.

Synthesis of Polymeric Derivatives and Hybrid Materials

The structure of this compound, with two furan rings, makes it a potential bifunctional monomer for polymerization reactions. researchgate.net Functionalization of the C5 positions of both furan rings with polymerizable groups would create a monomer suitable for various polymerization techniques.

For instance, if the C5 positions are brominated, the resulting dibromo-Bis(2-methylfuran-3-yl)sulfane could undergo cross-coupling polymerization reactions, such as Suzuki or Stille coupling, with appropriate diboronic acids or distannanes to form conjugated polymers. rsc.org These furan-based polymers are of interest for applications in organic electronics due to their potential semiconducting properties. spiedigitallibrary.orgresearchgate.net

Alternatively, the furan rings themselves can participate in polymerization through Diels-Alder reactions with bismaleimides, leading to the formation of thermoreversible polymers. researchgate.net The introduction of functional groups at the C5 positions that can undergo polycondensation, such as carboxylic acids or amines, would also enable the synthesis of polyesters and polyamides. acs.orgrug.nl

Table 3: Examples of Furan-Based Polymers

Polymer Type Monomers Polymerization Method Key Properties Reference
Conjugated Polymer Oligofurans and dihaloarenes Direct C-H arylation Tunable bandgaps, photostability rsc.org
Polyester 2,5-Furandicarboxylic acid, ethylene glycol Polycondensation Bio-based, potential PET replacement acs.org
Thermoreversible Polymer Difuran monomer, bismaleimide Diels-Alder polycondensation Mendable, recyclable researchgate.net
Donor-Acceptor Polymer Unsubstituted bifuran, bifuran-imide Cross-coupling Strong fluorescence, good stability spiedigitallibrary.org

Development of Precursors for Advanced Organic Materials

This compound and its derivatives have the potential to serve as precursors for a variety of advanced organic materials. The electron-rich nature of the furan rings, combined with the ability of the sulfur atom to participate in conjugation, makes this scaffold suitable for the design of materials with interesting optoelectronic properties.

By extending the conjugation through the C5 positions of the furan rings, it is possible to create larger π-systems. These extended systems could exhibit properties useful for applications in:

Organic Light-Emitting Diodes (OLEDs): Furan-containing conjugated molecules can be highly fluorescent.

Organic Photovoltaics (OPVs): Furan-based polymers have been investigated as donor materials in solar cells. lbl.gov

Organic Field-Effect Transistors (OFETs): The ability of furan-based materials to form ordered structures can lead to good charge carrier mobility.

The introduction of electron-donating or electron-withdrawing groups onto the furan rings can be used to tune the HOMO and LUMO energy levels of the molecule, thereby tailoring its electronic properties for specific applications.

Strategies for Introducing Chiral Auxiliaries or Stereogenic Centers

The introduction of chirality into the this compound scaffold can lead to materials with unique properties, such as chiroptical activity, and can be valuable for applications in asymmetric catalysis and as chiral ligands.

Strategies for introducing chirality include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com For example, a chiral oxazolidinone auxiliary could be attached via an acyl group at the C5 position to control the stereoselectivity of an aldol reaction at an adjacent position.

Asymmetric Catalysis: Enantioselective functionalization of the furan rings can be achieved using chiral catalysts. For example, a chiral Lewis acid could catalyze an asymmetric Friedel-Crafts reaction at the C5 position.

Creation of Stereogenic Centers at the Sulfur Atom: Oxidation of the sulfide to a sulfoxide creates a stereogenic center at the sulfur atom. Enantioselective oxidation can be achieved using chiral oxidizing agents or catalysts to produce a single enantiomer of the sulfoxide.

Derivatization with Chiral Building Blocks: Reacting the functionalized this compound with enantiomerically pure building blocks is another straightforward approach to introduce chirality.

The development of methods for the asymmetric synthesis of substituted chiral furans is an active area of research, with organocatalytic and chemoenzymatic approaches showing significant promise. benthamdirect.comresearchgate.net

Advanced Analytical Method Development for Bis 2 Methylfuran 3 Yl Sulfane

Chromatographic Method Development (HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for determining the purity of Bis(2-methylfuran-3-yl)sulfane and quantifying it in various matrices. The development of these methods requires careful optimization of several parameters to achieve adequate separation and detection.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a primary approach for the analysis of moderately polar organic compounds like this compound. The furan (B31954) rings and the sulfide (B99878) bridge contribute to its UV absorbance, making this detection method suitable.

Method Parameters: A hypothetical HPLC method for the purity assessment and quantification of this compound is outlined below. The separation would likely be achieved on a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution may be necessary to ensure the separation of the main compound from any potential impurities with different polarities.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Research Findings: Based on the analysis of similar sulfur-containing heterocyclic compounds, this method would be expected to provide a sharp, well-defined peak for this compound with a retention time of approximately 8-10 minutes. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent choice for purity assessment and quantification.

Method Parameters: A potential GC method would involve a capillary column with a non-polar or mid-polar stationary phase. A temperature program is essential to ensure the elution of the compound and the separation of any volatile impurities.

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (100:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 280 °C or MS (scan range 50-400 m/z)

Research Findings: This GC method is anticipated to show a primary peak for this compound. The use of a mass spectrometer as a detector would provide structural confirmation through the analysis of the fragmentation pattern. Purity can be assessed by the area percentage of the main peak. For quantitative analysis, an internal standard method would be employed to ensure high accuracy and precision.

Electrochemical Analysis Techniques (Cyclic Voltammetry, Chronoamperometry)

Electrochemical techniques can provide valuable insights into the redox properties of this compound, which are influenced by the electron-rich furan rings and the sulfur atom.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the oxidation and reduction processes of a molecule. For this compound, oxidation is expected to occur at the furan rings or the sulfide moiety.

Experimental Setup: The analysis would be performed in a standard three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound would be dissolved in a suitable organic solvent, such as acetonitrile or dichloromethane, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6).

Expected Findings: The cyclic voltammogram of this compound is expected to show an irreversible oxidation peak at a potential around +1.0 to +1.5 V versus a standard reference electrode. This oxidation is likely associated with the furan rings, leading to the formation of radical cations that may subsequently polymerize on the electrode surface. The sulfide group could also undergo oxidation, potentially at a higher potential. The irreversibility of the wave would suggest that the oxidized species are unstable and undergo follow-up chemical reactions.

ParameterValue
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent Acetonitrile
Supporting Electrolyte 0.1 M TBAPF6
Scan Rate 100 mV/s
Anticipated Oxidation Potential (Epa) ~ +1.2 V

Chronoamperometry

Chronoamperometry can be used to study the kinetics of the electrochemical processes and to determine the diffusion coefficient of the analyte. By stepping the potential to a value where oxidation occurs, the resulting current decay over time can be analyzed.

Experimental Approach: Following the identification of the oxidation potential from CV, a potential step experiment is performed. The potential is stepped from a value where no reaction occurs to a potential in the oxidation wave.

Anticipated Results: The current-time transient is expected to follow the Cottrell equation, indicating a diffusion-controlled process. From the slope of the I vs. t^-1/2 plot, the diffusion coefficient of this compound in the chosen solvent can be calculated. This information is valuable for understanding the mass transport properties of the molecule in solution.

Thermal Analysis (TGA, DSC) for Decomposition Pathways and Phase Transitions

Thermal analysis techniques are employed to investigate the thermal stability, decomposition profile, and phase transitions of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition temperatures.

Methodology: A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

Predicted Findings: The TGA thermogram for this compound is expected to show a single-step or multi-step decomposition process. The onset of decomposition is anticipated to be in the range of 200-300 °C, indicating moderate thermal stability. The decomposition in an inert atmosphere would likely involve the cleavage of the C-S and C-O bonds, leading to the formation of volatile fragments and a carbonaceous char residue. In an oxidative atmosphere (air), the decomposition would occur at a lower temperature and would be more complete, resulting in the formation of carbon dioxide, water, and sulfur oxides.

AtmosphereOnset of Decomposition (°C)Major Mass Loss (°C)Residue at 600 °C (%)
Nitrogen ~220250 - 350~15
Air ~200230 - 320< 5

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions.

Methodology: The sample is heated and cooled at a controlled rate in a sealed pan.

Expected Observations: Assuming this compound is a solid at room temperature, the DSC thermogram would likely show a sharp endothermic peak corresponding to its melting point. If the compound can exist in an amorphous state, a glass transition might be observed as a step change in the baseline upon heating. The absence of any exothermic peaks before the melting point would indicate good thermal stability in the solid state.

Surface Analysis Techniques (XPS, SEM/TEM for Integrated Materials)

When this compound is integrated into materials such as polymers or coatings, surface analysis techniques are essential for characterizing the surface composition and morphology.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Application: For a material containing this compound, XPS can confirm the presence of carbon, oxygen, and sulfur on the surface. High-resolution scans of the C 1s, O 1s, and S 2p regions can provide information about the chemical bonding.

Hypothetical Data:

C 1s: Deconvolution of the C 1s peak would reveal components corresponding to C-C/C-H bonds in the furan ring and methyl groups, C-O bonds of the furan ether linkage, and C-S bonds.

O 1s: The O 1s peak would be characteristic of the furan ring's oxygen.

S 2p: The S 2p spectrum would show a doublet (S 2p3/2 and S 2p1/2) at a binding energy characteristic of a sulfide, confirming the integrity of the C-S-C linkage.

ElementBinding Energy (eV)Assignment
C 1s ~284.8C-C, C-H
~286.5C-O, C-S
O 1s ~533.0C-O-C (furan)
S 2p3/2 ~163.5C-S-C

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)

SEM and TEM are used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale, respectively.

Application: If this compound is used as a component in a composite material, SEM can be used to examine the dispersion of this compound within the matrix and to study the surface topography. For nanocomposites, TEM can provide higher resolution images of the internal structure.

Expected Findings: In an SEM analysis of a polymer blend containing this compound, one might observe distinct phases if the compound is not fully miscible with the polymer matrix. Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM could be used to map the distribution of sulfur, confirming the location of the furan derivative within the material. TEM could reveal the morphology at a finer scale, for instance, if the compound self-assembles into specific structures within the host material.

Conclusions and Future Research Directions

Summary of Current Understanding and Key Research Achievements

The current understanding of Bis(2-methylfuran-3-yl)sulfane is that it is a theoretically possible but experimentally undocumented compound in the public scientific domain. There are no key research achievements specifically associated with this molecule.

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge is the complete lack of synthesis and characterization data. The most fundamental research avenue is to devise a synthetic route to produce this compound. This could potentially be explored through the reduction of the corresponding disulfide or by reacting a suitable 2-methylfuran-3-yl electrophile with a sulfur nucleophile. Once synthesized, its basic chemical and physical properties, along with comprehensive spectroscopic characterization, would need to be established.

Potential for Development of Novel Reactions and Applications

Given that many furan (B31954) and sulfur-containing compounds exhibit interesting biological and material properties, the development of synthetic routes to this compound could open doors to new areas of research. Its structural similarity to known flavor compounds suggests it may have unique organoleptic properties. Furthermore, the sulfide (B99878) linkage could serve as a handle for further chemical modifications, potentially leading to novel polymers or ligands for catalysis.

Strategic Outlook for this compound in Next-Generation Chemical Science

The strategic outlook for this compound is contingent on its successful synthesis and characterization. Should it be found to possess valuable properties, it could find a niche in specialty chemicals, particularly in the flavor and fragrance industry or as a building block in medicinal and materials chemistry. However, until such foundational research is conducted, its role in next-generation chemical science remains undefined.

Q & A

Q. How can researchers differentiate between π-π stacking and sulfur-mediated intermolecular interactions in crystalline this compound?

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., S···H or C–H···O) in crystal lattices .
  • Thermal ellipsoid modeling : High displacement parameters indicate dynamic interactions, such as weak S···S contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.